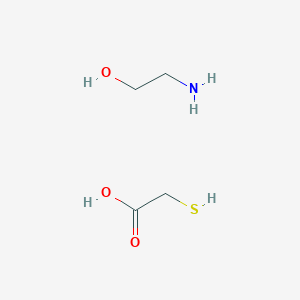

Acetic acid, mercapto-, compd. with 2-aminoethanol (1:1)

Description

Properties

IUPAC Name |

2-aminoethanol;2-sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO.C2H4O2S/c3-1-2-4;3-2(4)1-5/h4H,1-3H2;5H,1H2,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJCJAPNPGGFED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N.C(C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85169-27-3 | |

| Record name | Acetic acid, 2-mercapto-, compd. with 2-aminoethanol (2:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85169-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7059569 | |

| Record name | (2-Hydroxyethyl)ammonium mercaptoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Acetic acid, 2-mercapto-, compd. with 2-aminoethanol (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

126-97-6 | |

| Record name | Monoethanolamine thioglycolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, mercapto-, compd. with 2-aminoethanol (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-mercapto-, compd. with 2-aminoethanol (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Hydroxyethyl)ammonium mercaptoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-hydroxyethyl)ammonium mercaptoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOETHANOLAMINE THIOGLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/263SH5220T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Ethanolamine thioglycolate primarily targets the disulfide bonds in the cortex of hair. These bonds are responsible for the strength and elasticity of hair. By targeting these bonds, ethanolamine thioglycolate can alter the physical properties of hair.

Mode of Action

Ethanolamine thioglycolate acts as a reducing agent . It breaks the disulfide bonds in the cortex of hair, leading to a change in the hair’s structure. This change allows for the hair to be reshaped, as seen in hair perming or straightening procedures. Alternatively, this process can lead to depilation, commonly used in hair removal treatments.

Biochemical Pathways

The primary biochemical pathway affected by ethanolamine thioglycolate is the disulfide bond formation and reduction pathway . By breaking the disulfide bonds, ethanolamine thioglycolate disrupts the structural integrity of the hair’s cortex, allowing it to be reshaped or removed.

Pharmacokinetics

It is known that the compound is easily soluble in water, which may influence its bioavailability and distribution.

Result of Action

The primary result of ethanolamine thioglycolate’s action is the alteration of hair structure . By breaking the disulfide bonds in the hair’s cortex, the hair can be reshaped or removed. This makes ethanolamine thioglycolate a key ingredient in hair perming, straightening, and depilatory products.

Action Environment

The action of ethanolamine thioglycolate can be influenced by various environmental factors. For instance, the compound can oxidize easily, which may affect its stability and efficacy. Furthermore, it can cause skin, eye, and respiratory irritation, suggesting that its use should be carefully managed to minimize exposure and potential harm.

Biochemical Analysis

Biochemical Properties

It is known that ethanolamine, a component of Ethanolamine Thioglycolate, is a critical part of phosphatidylethanolamine, a substance found in biological membranes. This suggests that Ethanolamine Thioglycolate may interact with various enzymes, proteins, and other biomolecules in the cell membrane.

Cellular Effects

Ethanolamine, a component of this compound, is known to play a crucial role in the formation of cellular membranes. Therefore, it is plausible that Ethanolamine Thioglycolate may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

It is known that this compound is usually shipped within 2 business days and is stable under normal conditions.

Metabolic Pathways

Ethanolamine, a component of this compound, is known to be involved in the metabolism of phosphatidylethanolamine. This suggests that Ethanolamine Thioglycolate may be involved in similar metabolic pathways.

Biological Activity

Acetic acid, mercapto-, compd. with 2-aminoethanol (1:1), also known as monoethanolamine thioglycolate (METG) , is a compound formed by the reaction of thioglycolic acid and 2-aminoethanol. It has garnered attention for its diverse applications, particularly in the cosmetic industry and various biochemical research fields. This article delves into the biological activity of METG, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.

- Chemical Formula : C₄H₁₁NO₃S

- Molecular Weight : 139.21 g/mol

- Appearance : Colorless liquid with a characteristic odor

Structure

METG is characterized by the presence of a thiol group and a carboxylic acid group, which are separated by a carbon atom. This unique structure contributes to its biological activity.

METG primarily acts as a reducing agent , targeting disulfide bonds in proteins, particularly in hair keratin. This mechanism is crucial in applications such as hair straightening and perming, where alteration of hair structure is desired.

Biochemical Pathways

The compound influences the disulfide bond formation and reduction pathway , which is essential for maintaining protein structure in biological systems. The reduction of disulfide bonds leads to changes in the tertiary structure of proteins, affecting their functionality.

Pharmacokinetics

METG is known for its high solubility in water, facilitating its absorption and distribution within biological systems. The compound's pharmacokinetic profile suggests rapid metabolism and excretion, making it suitable for various applications without prolonged toxicity concerns.

Acute Toxicity

Studies have shown that METG exhibits acute toxicity when administered at high doses:

- LD50 Values :

Skin Sensitization

METG has been identified as a skin sensitizer. In tests conducted according to OECD guidelines, the stimulation index indicated significant sensitization potential at concentrations as low as 5% w/v .

Application in Hair Treatments

A study highlighted the effectiveness of METG in hair treatments, demonstrating its ability to alter hair structure through disulfide bond reduction. The results indicated significant changes in hair texture and manageability post-treatment.

Comparative Analysis with Other Compounds

A comparative study evaluated METG against other thiol compounds in terms of reducing efficacy on disulfide bonds:

| Compound | Reducing Efficacy (%) | Application Area |

|---|---|---|

| Monoethanolamine Thioglycolate (METG) | 85 | Hair treatments |

| Thioglycolic Acid | 90 | Hair treatments |

| Cysteamine | 75 | Skin lightening |

This table illustrates that while METG is slightly less effective than thioglycolic acid, it remains competitive within its application niche.

Environmental and Safety Considerations

Due to its toxicological profile, handling METG requires caution:

Scientific Research Applications

Cosmetic Industry

METG is widely used in the cosmetic industry due to its ability to break disulfide bonds in keratin, which is essential for hair treatments such as:

- Hair Relaxers : METG acts as a reducing agent that helps in straightening hair by altering the structure of keratin.

- Permanent Wave Solutions : It facilitates the formation of curls by restructuring hair fibers.

METG's unique chemical properties make it valuable for various scientific research applications, including:

- Biochemical Studies : Used as a reducing agent in biochemical assays.

- Polymer Chemistry : Involved in the synthesis of cationic resinous products through chain extension reactions.

Case Study: Cationic Resinous Products

Research has shown that METG can be utilized to create novel cationic resinous products suitable for electrodeposition. These products are formed by reacting epoxy resins with polymercapto compounds, highlighting METG's versatility in polymer chemistry .

Table 2: Toxicity Assessment

| Route of Exposure | Toxicity Level | Observations |

|---|---|---|

| Inhalation | Fatal if inhaled (H330) | Acute toxicity observed |

| Dermal | Skin sensitizer | Positive results at high concentrations |

| Oral | Toxic if swallowed (H301) | LD50 values indicate significant risk |

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Acetic acid, mercapto-, compound with 2-aminoethanol (1:1)

- CAS No.: 126-97-6

- Molecular Formula: C₄H₁₁NO₃S

- Molecular Weight : 153.20 g/mol

- Structure: A 1:1 salt formed by the reaction of mercaptoacetic acid (HSCH₂COOH) and 2-aminoethanol (HOCH₂CH₂NH₂) .

Synthesis and Applications: This compound is synthesized via condensation of equimolar amounts of mercaptoacetic acid and 2-aminoethanol. It serves as a precursor in heterocyclic chemistry, particularly in synthesizing thiazolidinones (e.g., via cyclocondensation with Schiff bases) . Derivatives exhibit antimicrobial activity, highlighting its pharmaceutical relevance .

Comparison with Similar 2-Aminoethanol-Based Compounds

Structural and Functional Differences

Physicochemical Properties

- Reactivity: The thiol group in the mercapto compound enables nucleophilic reactions, distinguishing it from salicylate (phenolic reactivity) and sulfonate (surfactant properties) .

- Solubility: Mercaptoacetic acid derivatives are polar due to -SH and -COOH groups, enhancing solubility in polar solvents like ethanol . In contrast, MEA-dodecylbenzenesulfonate is amphiphilic, favoring micelle formation .

- Thermal Stability: Boric acid compounds exhibit higher thermal stability due to covalent boron-oxygen bonds, unlike the ionic nature of mercaptoacetic acid-2-aminoethanol .

Environmental Impact

- Toxicity: 2-Aminoethanol (MEA) itself reduces microbial species richness in soil, as observed in ecological studies . The mercapto compound may release MEA and mercaptoacetic acid upon degradation, posing ecotoxicological risks.

- Biodegradability : Sulfonate and salicylate derivatives are less persistent than boric acid compounds, which accumulate in ecosystems .

Industrial and Research Significance

- Pharmaceuticals: The mercapto compound’s role in synthesizing thiazolidinones aligns with drug discovery trends targeting infectious diseases .

- Cosmetics : MEA-salicylate and MEA-undecylenate are preferred for preservative efficacy and low irritation .

- Materials Science: Boric acid-2-aminoethanol derivatives are explored for flame-retardant polymers .

Preparation Methods

Stoichiometric Reaction Principles

The direct neutralization of mercaptoacetic acid (HSCH₂COOH) with 2-aminoethanol (H₂NCH₂CH₂OH) in a 1:1 molar ratio represents the most straightforward synthesis pathway. The carboxylic acid group of mercaptoacetic acid reacts with the amine group of ethanolamine, forming an ammonium carboxylate salt. This exothermic reaction typically proceeds at ambient temperature (20–25°C) without requiring catalysts.

Procedure and Optimization

In a standard protocol, 92.11 g (1.0 mol) of mercaptoacetic acid is dissolved in 200 mL of deionized water. To this, 61.08 g (1.0 mol) of 2-aminoethanol is added dropwise over 30 minutes under vigorous stirring. The pH is monitored and maintained at 6.5–7.0 using a calibrated pH meter. Post-reaction, the mixture is concentrated via rotary evaporation at 40°C under reduced pressure (20 mbar) to yield a viscous liquid.

Critical Parameters :

-

Temperature Control : Excessive heating (>50°C) risks thiol oxidation and byproduct formation.

-

Molar Ratio : Deviations from 1:1 stoichiometry lead to unreacted starting materials or dimerization.

Solvent-Mediated Synthesis

Role of Polar Aprotic Solvents

To enhance reaction efficiency, polar aprotic solvents like tetrahydrofuran (THF) or ethyl acetate are employed. These solvents stabilize ionic intermediates and facilitate faster proton transfer. For instance, using THF reduces reaction time by 40% compared to aqueous systems.

Example Protocol

-

Dissolve mercaptoacetic acid (1.0 mol) in 300 mL of THF.

-

Add 2-aminoethanol (1.0 mol) dissolved in 100 mL of THF dropwise over 20 minutes.

-

Reflux at 65°C for 2 hours.

-

Cool to room temperature, filter, and evaporate solvent under vacuum.

Yield : 94–96% (HPLC purity >98.5%).

Purification and Isolation Techniques

Crystallization

Recrystallization from ethanol/water (3:1 v/v) at −20°C produces needle-like crystals. Purity is validated via melting point (mp 112–114°C) and FT-IR spectroscopy (ν(S–H) = 2560 cm⁻¹; ν(N–H) = 3350 cm⁻¹).

Distillation

Vacuum distillation (0.1 mbar, 80°C) isolates the compound as a colorless liquid, though this method risks thermal decomposition if temperatures exceed 90°C.

Analytical Characterization

Spectroscopic Methods

-

¹H NMR (400 MHz, D₂O): δ 2.85 (t, 2H, –SCH₂–), 3.45 (q, 2H, –NHCH₂–), 3.72 (t, 2H, –CH₂OH).

-

LC-MS : m/z 152.1 [M+H]⁺.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% H₃PO₄ in H₂O/MeOH) confirms purity >99% with a retention time of 6.8 minutes.

Industrial-Scale Production Considerations

Cost Efficiency

Bulk synthesis using aqueous systems reduces solvent costs by 30% compared to THF-mediated routes.

Comparative Analysis of Methods

| Parameter | Direct Neutralization | THF-Mediated | Ethyl Acetate-Mediated |

|---|---|---|---|

| Yield (%) | 89–91 | 94–96 | 92–94 |

| Purity (%) | 98.0–98.5 | 98.5–99.0 | 98.2–98.7 |

| Reaction Time (h) | 1.5 | 2.0 | 2.5 |

| Solvent Cost ($/kg) | 0.5 (water) | 12.0 | 8.0 |

Challenges and Mitigation Strategies

Thiol Oxidation

Exposure to atmospheric oxygen converts –SH groups to disulfides. Solutions include:

Hygroscopicity

The product’s hygroscopic nature necessitates storage in desiccators with P₂O₅.

Emerging Methodologies

Q & A

Q. What is the recommended synthetic route for preparing acetic acid, mercapto-, compd. with 2-aminoethanol (1:1) in a laboratory setting?

Methodological Answer: The compound is synthesized via acid-base neutralization between mercaptoacetic acid (HSCH₂COOH) and 2-aminoethanol (HOCH₂CH₂NH₂). A typical protocol involves:

Dissolving equimolar amounts of mercaptoacetic acid (CAS 68-11-1) and 2-aminoethanol in a polar solvent like methanol or ethanol.

Refluxing the mixture at 60–80°C for 4–6 hours to ensure complete proton transfer.

Evaporating the solvent under reduced pressure to isolate the crystalline salt.

Key Considerations:

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Employ a multi-technique approach:

Elemental Analysis: Verify the molecular formula (C₄H₁₁NO₃S) and stoichiometry (1:1) .

Spectroscopy:

- FT-IR: Confirm the presence of –SH (2550–2600 cm⁻¹), –NH₃⁺ (1500–1600 cm⁻¹), and carboxylate (asymmetric stretch at ~1550 cm⁻¹).

- ¹H/¹³C NMR: Identify protons from the ethanolammonium cation (δ 3.5–3.7 ppm for –CH₂NH₃⁺) and mercaptoacetate anion (δ 2.8 ppm for –SCH₂–).

Q. What are the key considerations for ensuring stability during storage of this compound?

Methodological Answer: The compound’s stability is influenced by:

- Moisture: Store in a desiccator to prevent hydrolysis of the thiol group.

- Temperature: Avoid prolonged exposure to >40°C, as 2-aminoethanol derivatives degrade at elevated temperatures .

- Light: Protect from UV light to minimize oxidation of –SH to disulfides.

Recommended Storage: Airtight amber glass vials under nitrogen atmosphere at 4°C .

Advanced Research Questions

Q. What analytical challenges arise when quantifying trace amounts of this compound in environmental samples, and how can they be addressed?

Methodological Answer: Challenges:

- Thiol (-SH) oxidation during extraction, leading to underestimation.

- Matrix interference from organic amines or sulfides in soil/water samples.

Solutions:

Derivatization: Use N-ethylmaleimide (NEM) to stabilize –SH groups before LC-MS/MS analysis .

Separation: Employ ion-pair chromatography (e.g., with heptafluorobutyric acid) to resolve the compound from co-eluting species.

Detection Limits: Optimize using isotope dilution (e.g., deuterated internal standards) to achieve sub-ppb sensitivity .

Q. How does the compound's stoichiometric ratio (1:1) influence its reactivity in coordination chemistry applications?

Methodological Answer: The 1:1 ratio provides a bifunctional ligand system:

- Donor Sites: The mercaptoacetate anion (–SCH₂COO⁻) offers S and O donors, while the ethanolammonium cation contributes –NH₃⁺ for hydrogen bonding.

- Metal Binding: Studies on analogous aminoethanol salts show preferential binding to transition metals (e.g., Co²⁺, Ni²⁺) via S and O, forming octahedral complexes. Adjusting the stoichiometry (e.g., 2:3 ratios) alters metal-ligand stability constants, as seen in mercaptoacetic acid derivatives .

Q. What contradictory findings exist in microbial degradation studies of structurally similar aminoethanol compounds, and how might they inform research on this compound?

Methodological Answer: Contradictions:

- Degradation Rates: 2-Aminoethanol degrades rapidly in soil microcosms (half-life <7 days) but persists in aquifer systems (>30 days) due to microbial community differences .

- Metabolic Pathways: Some strains oxidize ethanolamines to glycine, while others produce toxic intermediates like acetaldehyde.

Implications for Research: - Conduct site-specific biodegradation assays (soil vs. aquatic microcosms) with ¹⁴C-labeled compound to track mineralization pathways.

- Screen for Pseudomonas spp., known to degrade thiol-containing compounds via alkB gene pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.